molecular formula C16H28N2O6 B3049152 tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate CAS No. 1956355-34-2

tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate

Cat. No.: B3049152
CAS No.: 1956355-34-2
M. Wt: 344.40
InChI Key: IUGBJGQSLXHWHG-UHFFFAOYSA-N
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Description

tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate: is a chemical compound with the molecular formula C14H26N2O2.C2H2O4. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate typically involves the reaction of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate with oxalic acid. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired oxalate salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
  • tert-Butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate

Comparison: tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate is unique due to its specific oxalate salt form, which may confer different solubility, stability, and reactivity properties compared to its analogs. The presence of the oxalate group can also influence its interactions with other molecules and its overall chemical behavior .

Properties

IUPAC Name

tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.C2H2O4/c1-13(2,3)18-12(17)16-10-4-5-14(11-16)6-8-15-9-7-14;3-1(4)2(5)6/h15H,4-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGBJGQSLXHWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956355-34-2
Record name 2,9-Diazaspiro[5.5]undecane-2-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956355-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate
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tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate
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tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate
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tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate
Reactant of Route 5
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate
Reactant of Route 6
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate

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